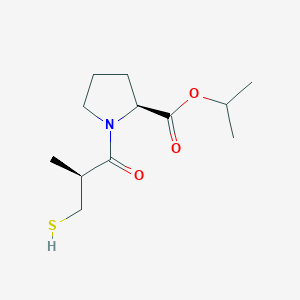
Captopril Isopropyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Captopril Isopropyl Ester is a derivative of captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure. This esterified form of captopril is designed to enhance its pharmacokinetic properties, potentially improving its absorption and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Captopril Isopropyl Ester typically involves the esterification of captopril with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves:
- Dissolving captopril in an appropriate solvent like dichloromethane.
- Adding isopropyl alcohol and the acid catalyst.
- Stirring the mixture at a controlled temperature, often around 60-70°C, for several hours.
- Neutralizing the reaction mixture with a base such as sodium bicarbonate.
- Extracting the product using an organic solvent and purifying it through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Captopril Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to captopril and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The thiol group in captopril can be oxidized to form disulfides.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Hydrolysis: Captopril and isopropyl alcohol.
Oxidation: Disulfide derivatives of captopril.
Substitution: Various substituted esters or amides.
科学的研究の応用
Captopril Isopropyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery and efficacy of captopril in biological systems.
Medicine: Explored for its improved pharmacokinetic properties, potentially offering better therapeutic outcomes in the treatment of hypertension and heart failure.
Industry: Utilized in the development of advanced drug delivery systems and formulations.
作用機序
Captopril Isopropyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), similar to captopril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound promotes vasodilation and lowers blood pressure. The ester form may enhance the absorption and bioavailability of the drug, leading to more effective inhibition of ACE.
類似化合物との比較
Similar Compounds
Captopril: The parent compound, widely used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor used in hypertension and heart failure.
Uniqueness
Captopril Isopropyl Ester is unique due to its esterified form, which may offer improved pharmacokinetic properties compared to captopril. This can result in better absorption, bioavailability, and potentially enhanced therapeutic effects.
特性
CAS番号 |
176036-42-3 |
|---|---|
分子式 |
C12H21NO3S |
分子量 |
259.37 g/mol |
IUPAC名 |
propan-2-yl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO3S/c1-8(2)16-12(15)10-5-4-6-13(10)11(14)9(3)7-17/h8-10,17H,4-7H2,1-3H3/t9-,10+/m1/s1 |
InChIキー |
KMIOVNOWZMWMBH-ZJUUUORDSA-N |
異性体SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)OC(C)C |
正規SMILES |
CC(C)OC(=O)C1CCCN1C(=O)C(C)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


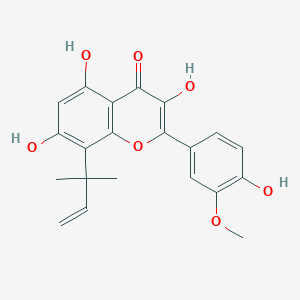

![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
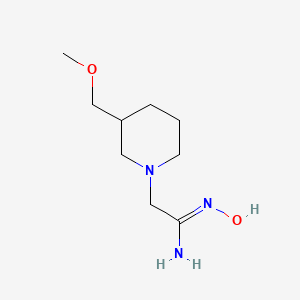
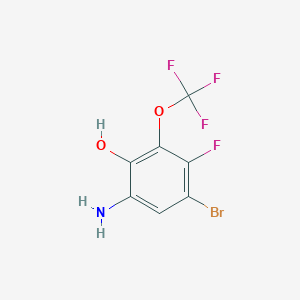
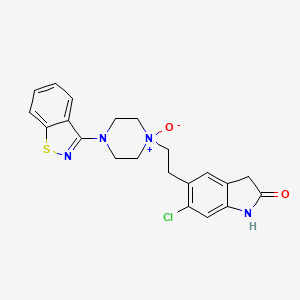

![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)

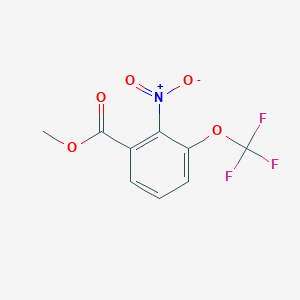
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
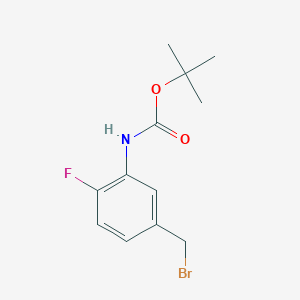
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
